Hdtat

Description

The exact mass of the compound Hdtat is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Hdtat suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hdtat including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

124536-25-0 |

|---|---|

Molecular Formula |

C54H104N2O7S |

Molecular Weight |

925.5 g/mol |

IUPAC Name |

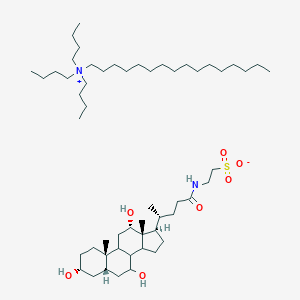

tributyl(hexadecyl)azanium;2-[[(4R)-4-[(3R,5S,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |

InChI |

InChI=1S/C28H60N.C26H45NO7S/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-28-29(25-10-6-2,26-11-7-3)27-12-8-4;1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29/h5-28H2,1-4H3;15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/q+1;/p-1/t;15-,16+,17-,18-,19?,20?,21-,22+,24?,25+,26-/m.1/s1 |

InChI Key |

ATHZSOZTMLMHPH-OZIDYUHGSA-M |

SMILES |

CCCCCCCCCCCCCCCC[N+](CCCC)(CCCC)CCCC.CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Isomeric SMILES |

CCCCCCCCCCCCCCCC[N+](CCCC)(CCCC)CCCC.C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CCC2[C@@]1([C@H](CC3C2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](CCCC)(CCCC)CCCC.CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Synonyms |

HDTAT hexadecyltributylammonium taurocholate |

Origin of Product |

United States |

Hdtat discovery and origin in scientific literature

An in-depth analysis of the scientific literature reveals no protein, gene, or molecule referred to as "Hdtat." This term does not appear in standard molecular biology and genetics databases. It is possible that "Hdtat" may be a newly discovered entity not yet widely documented, a proprietary name not in the public domain, or a potential typographical error.

For researchers and drug development professionals seeking information on related topics, it is crucial to verify the precise nomenclature. Potential alternative subjects of interest could include:

-

HDACs (Histone Deacetylases): A class of enzymes that play a critical role in gene regulation and are major targets for drug development, particularly in oncology.

-

HATs (Histone Acetyltransferases): A class of enzymes that work in opposition to HDACs to regulate gene expression.

-

Tat (Trans-Activator of Transcription): A regulatory protein essential for the replication of the Human Immunodeficiency Virus (HIV).

Without a confirmed and recognized scientific entity corresponding to "Hdtat," a detailed technical guide on its discovery, origin, and associated experimental data cannot be compiled. Researchers are advised to confirm the term and its context to enable a more precise and fruitful literature search.

An In-depth Technical Guide on the Core Molecular Pathways Affected by TAT Peptide-Mediated Delivery Systems

Disclaimer: The term "Hdtat" is not a recognized scientific term in publicly available literature. This guide is prepared based on the interpretation that the query refers to the molecular pathways affected by molecules delivered using the HIV-1 Trans-Activator of Transcription (TAT) peptide, a widely used cell-penetrating peptide for intracellular delivery of therapeutic and research agents.

This technical guide provides a comprehensive overview of the key molecular pathways modulated by the intracellular delivery of proteins and peptides via the TAT protein transduction domain. It is intended for researchers, scientists, and drug development professionals working on targeted intracellular therapeutics.

Introduction to TAT Peptide-Mediated Delivery

The plasma membrane presents a significant barrier to the intracellular delivery of large therapeutic molecules such as proteins and peptides. The HIV-1 TAT protein contains a short, positively charged protein transduction domain (PTD) that can efficiently traverse biological membranes and deliver a wide range of cargo molecules into cells[1][2]. This capability has made TAT peptide a valuable tool in research and therapeutic development for introducing biologically active proteins into cells to modulate specific molecular pathways[2]. The mechanism of TAT-mediated entry is thought to involve initial electrostatic interactions with negatively charged proteoglycans on the cell surface, followed by internalization through processes such as macropinocytosis[3][4].

While TAT peptide is often considered a biologically inert delivery vehicle, some studies suggest that the TAT peptide itself can modulate certain cellular processes, including inflammatory responses and apoptosis[5]. Therefore, careful consideration of appropriate controls is essential in studies involving TAT-fusion proteins.

Key Molecular Pathways Modulated by TAT-Delivered Cargo

The primary application of TAT-mediated delivery is to introduce proteins or peptides that can specifically target and modulate intracellular signaling pathways. Below are in-depth descriptions of key pathways affected by TAT-fusion proteins.

Apoptosis Pathways

A significant area of research for TAT-mediated delivery is the induction of apoptosis in cancer cells. TAT-fusion proteins have been designed to deliver pro-apoptotic proteins that can activate either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

-

Intrinsic Apoptosis Pathway: TAT-fusion proteins can deliver key players of the mitochondrial-mediated apoptosis pathway.

-

TAT-Bim: Delivers the BH3 domain of the pro-apoptotic Bcl-2 family member Bim, which can activate the mitochondrial apoptotic program[6].

-

TAT-BID: The fusion of TAT with the BID protein, which, in its truncated form (tBID), links the extrinsic and intrinsic pathways by triggering mitochondrial apoptosis[6].

-

TAT-p53: The tumor suppressor protein p53 is a crucial regulator of cell cycle and apoptosis[7][8]. Delivery of functional p53 protein using TAT into p53-deficient cancer cells can restore apoptotic signaling[9].

-

TAT-FOXO3: The transcription factor FOXO3 is involved in apoptosis. A constitutively active form of FOXO3 delivered by TAT has been shown to induce apoptosis in leukemic cells[10].

-

-

Extrinsic Apoptosis Pathway: TAT has been used to deliver components of the death-inducing signaling complex (DISC).

Quantitative Data on TAT-Fusion Proteins Targeting Apoptosis

| TAT-Fusion Protein | Target Pathway Component | Effect | Cell Line(s) | Quantitative Observation | Reference |

| TAT-E2F-1 | p73 | Induction of p73 expression and apoptosis | CRL-2331, CRL-2336 (Breast Cancer) | >2-fold induction of p73 mRNA | [12] |

| TAT-Bcl-xL | Bcl-xL (anti-apoptotic) | Neuroprotection against excitotoxicity | Primary hippocampal cultures | Decreased neuron death relative to controls | [13] |

| His-TAT-p53 | p53 | Induction of apoptosis and G2 cell cycle arrest | Saos-2 (Osteogenic Sarcoma) | Increased percentage of cells in G2 phase | [9] |

Signaling Pathway Diagram: TAT-Mediated Induction of Intrinsic Apoptosis

References

- 1. Tat peptide-mediated cellular delivery: back to basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of cellular function by TAT mediated transduction of full length proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]

- 5. TAT cell-penetrating peptide modulates inflammatory response and apoptosis in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. cusabio.com [cusabio.com]

- 9. The transduction of His-TAT-p53 fusion protein into the human osteogenic sarcoma cell line (Saos-2) and its influence on cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. TAT for Enzyme/Protein Delivery to Restore or Destroy Cell Activity in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Anti-apoptotic therapy with a Tat fusion protein protects against excitotoxic insults in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Histone Deacetylases: Structural and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression and are implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This technical guide provides an in-depth exploration of the structural and chemical properties of HDACs, their mechanism of action, and the methodologies used to study them, with a focus on their significance as therapeutic targets.

Classification and Structural Overview

Human HDACs are grouped into four main classes based on their sequence homology to yeast HDACs. Classes I, II, and IV are zinc-dependent metalloenzymes, while Class III, also known as sirtuins, are NAD⁺-dependent.[1][2][3]

Table 1: Classification of Human Histone Deacetylases

| Class | Members | Localization | Homology | Key Characteristics |

| I | HDAC1, 2, 3, 8 | Primarily nucleus[1] | Yeast Rpd3[1][3] | Ubiquitously expressed.[1] |

| IIa | HDAC4, 5, 7, 9 | Shuttle between nucleus and cytoplasm[4] | Yeast Hda1[1][3] | Possess a unique zinc-binding domain near the active site.[5] |

| IIb | HDAC6, 10 | Primarily cytoplasm[6] | Yeast Hda1[1][3] | HDAC6 is notable for its ability to deacetylate tubulin.[6] |

| III | SIRT1-7 | Nucleus, mitochondria, cytoplasm[1] | Yeast Sir2[1][3] | NAD⁺-dependent mechanism.[1] |

| IV | HDAC11 | - | Features of both Class I and II[3] | Sole member of this class. |

The core structure of zinc-dependent HDACs features a conserved catalytic domain with an α/β fold.[4][7] This domain forms a narrow channel leading to the active site, which contains a crucial zinc ion (Zn²⁺).[8] In contrast, Class III sirtuins possess a conserved catalytic domain of about 270 amino acids and utilize NAD⁺ as a co-substrate for their deacetylase activity.[9]

Catalytic Mechanism

The catalytic mechanism of HDACs is central to their function and serves as the primary target for inhibitor development.

Zinc-Dependent HDACs (Classes I, II, and IV)

These enzymes employ a promoted-water mechanism for catalysis.[7] A zinc ion located at the base of the active site pocket polarizes a coordinated water molecule.[7] A nearby histidine residue acts as a general base, activating the water molecule for a nucleophilic attack on the carbonyl carbon of the acetyl-lysine substrate.[7] This leads to the hydrolysis of the acetyl group, releasing lysine (B10760008) and acetate.[7]

NAD⁺-Dependent Sirtuins (Class III)

Sirtuins utilize a distinct, NAD⁺-dependent mechanism for deacetylation. This process involves the cleavage of NAD⁺ and the transfer of the acetyl group from the lysine residue to the ADP-ribose fragment of NAD⁺, yielding O-acetyl-ADP-ribose, nicotinamide, and the deacetylated lysine.

Chemical Properties of HDAC Inhibitors

HDAC inhibitors (HDACis) are a diverse class of small molecules that block the enzymatic activity of HDACs. They are a major focus of drug development efforts, with several compounds approved for cancer therapy.[5] Most HDACis targeting zinc-dependent HDACs share a common pharmacophore consisting of three key components:

-

Zinc-Binding Group (ZBG): This moiety chelates the active site zinc ion, sterically blocking substrate access.[2][8] Common ZBGs include hydroxamic acids, benzamides, and cyclic tetrapeptides.[3][6]

-

Linker: A hydrophobic chain that spans the catalytic channel.[2]

-

Cap Group: A surface-binding moiety that interacts with residues at the rim of the active site, contributing to inhibitor potency and selectivity.[8]

Table 2: Classes of HDAC Inhibitors and their Specificity

| Class | Example(s) | Target Specificity | Zinc-Binding Group |

| Hydroxamic Acids | Vorinostat (SAHA), Panobinostat, Belinostat | Pan-HDAC inhibitors[6] | Hydroxamic acid |

| Benzamides | Entinostat (MS-275), Mocetinostat | Predominantly Class I[6] | Benzamide |

| Cyclic Tetrapeptides | Romidepsin (FK228) | Class I selective | Thiol group |

| Short-Chain Fatty Acids | Valproic acid, Butyrate | Class I and IIa[2] | Carboxylic acid |

| Sirtuin Modulators | - | Class III | - |

Experimental Protocols

HDAC Activity Assay (Fluorescence-Based)

This assay is widely used for screening HDAC inhibitors and determining enzyme kinetics.

Principle: A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is incubated with the HDAC enzyme. Deacetylation by the HDAC allows for subsequent cleavage by a developing enzyme (e.g., trypsin), releasing the fluorescent aminomethylcoumarin (AMC) group. The fluorescence intensity is directly proportional to the HDAC activity.[10][11]

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., Tris-based buffer at pH 7.4).

-

Dissolve the Boc-Lys(Ac)-AMC substrate in DMSO to create a stock solution (e.g., 30 mM) and then dilute to a working concentration (e.g., 1 mM) in assay buffer.[10]

-

Prepare a stock solution of a known HDAC inhibitor (e.g., SAHA or Trichostatin A) in DMSO for use as a positive control.[10]

-

Prepare a solution of the developing enzyme (e.g., trypsin at 50 mg/mL in assay buffer).[10]

-

-

Assay Procedure:

-

In a 384-well microplate, add the purified HDAC enzyme diluted in assay buffer to each well.[10]

-

Add the test compounds or control inhibitor to the respective wells.

-

Initiate the reaction by adding the HDAC substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 1-3 hours).[12]

-

Stop the reaction and develop the signal by adding the trypsin solution.

-

-

Data Acquisition:

Structure Determination by X-ray Crystallography

X-ray crystallography is a powerful technique for elucidating the three-dimensional structure of HDACs, often in complex with inhibitors. This provides invaluable insights into the molecular basis of their function and inhibition.

Methodology:

-

Protein Expression and Purification: The target HDAC is overexpressed in a suitable system (e.g., E. coli, insect cells) and purified to homogeneity using chromatographic techniques.

-

Crystallization: The purified protein, often in the presence of a ligand or inhibitor, is subjected to various crystallization screening conditions to obtain well-ordered crystals.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein is built and refined.

Signaling Pathways and Cellular Effects of HDAC Inhibition

HDACs regulate a multitude of cellular processes by deacetylating both histone and non-histone proteins.[1] Inhibition of HDACs leads to hyperacetylation of these substrates, resulting in various downstream effects.

-

Chromatin Remodeling and Gene Expression: Histone hyperacetylation leads to a more relaxed chromatin structure, facilitating the access of transcription factors and promoting the expression of certain genes, including tumor suppressor genes like p21.[1][15]

-

Non-Histone Protein Regulation: HDACis also affect the acetylation status and function of numerous non-histone proteins, such as transcription factors (e.g., p53) and chaperone proteins.[1] Hyperacetylation can stabilize p53, promoting cell cycle arrest and apoptosis.[1]

-

Cellular Outcomes: The net effect of HDAC inhibition in cancer cells is the induction of cell cycle arrest, differentiation, and apoptosis.[1][6]

References

- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 4. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical and structural biology of protein lysine deacetylases [jstage.jst.go.jp]

- 6. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry advances in targeting class I histone deacetylases [explorationpub.com]

- 9. Computational Studies on the Histone Deacetylases and the Design of Selective Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bmglabtech.com [bmglabtech.com]

- 12. resources.bio-techne.com [resources.bio-techne.com]

- 13. abcam.co.jp [abcam.co.jp]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In-Vitro Studies of HDAC-Targeting Chimeras: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro evaluation of Histone Deacetylase (HDAC)-targeting chimeras (Hdtat). These emerging therapeutic modalities, primarily developed using technologies like Proteolysis Targeting Chimeras (PROTACs), offer a novel approach to selectively degrade specific HDAC isoforms, which are critical regulators of gene expression and are implicated in various diseases, including cancer. This document summarizes key quantitative data from preclinical studies, details common experimental protocols, and visualizes the underlying molecular mechanisms and workflows.

Core Concept: Targeted Protein Degradation of HDACs

HDAC-targeting chimeras are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific HDAC proteins. An Hdtat molecule typically consists of three components: a ligand that binds to a target HDAC, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker connecting the two. This ternary complex formation (HDAC-Hdtat-E3 ligase) facilitates the ubiquitination of the HDAC, marking it for degradation by the proteasome.[1][2][3]

Quantitative Data Summary

The in-vitro efficacy of HDAC-targeting chimeras is primarily assessed by their ability to induce the degradation of the target HDAC isoform. Key quantitative metrics include the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achievable). The following tables summarize representative data from various studies on different HDAC degraders.

Table 1: In-Vitro Degradation Potency (DC50) of Select HDAC-Targeting Chimeras

| Compound/Degrader | Target HDAC | Cell Line | DC50 (nM) | E3 Ligase Recruited | Reference |

| PROTAC 32a (HI31.1) | HDAC8 | MV-4-11 | 8.9 | Not Specified | [4] |

| PROTAC 32a (HI31.1) | HDAC6 | MV-4-11 | 14.3 | Not Specified | [4] |

| HD-TAC7 | HDAC3 | RAW 264.7 | 320 | Cereblon | [5] |

| Degrader 3j | HDAC6 | MM1S | ~10 | VHL | [1] |

| PROTAC 8 | HDAC6 | Not Specified | 5.81 | Not Specified | [6] |

| PROTAC 9 | HDAC6 | Not Specified | 5.01 | Not Specified | [6] |

Table 2: Maximal Degradation (Dmax) of Select HDAC-Targeting Chimeras

| Compound/Degrader | Target HDAC | Cell Line | Dmax (%) | Reference |

| Degrader 3j | HDAC6 | MM1S | ~90 | [1] |

| PROTAC 8 | HDAC6 | Not Specified | 94 | [6] |

| PROTAC 9 | HDAC6 | Not Specified | 94 | [6] |

| Degrader 9 | HDAC1 | Not Specified | 84 | [7] |

| Degrader 9 | HDAC2 | Not Specified | 51 | [7] |

Experimental Protocols

The in-vitro characterization of HDAC-targeting chimeras involves a series of established molecular and cellular biology techniques.

Western Blotting for Protein Degradation Assessment

This is the most common method to visualize and quantify the reduction in target protein levels.

-

Cell Culture and Treatment: Cancer cell lines (e.g., MM.1S, MV-4-11, HeLa) are cultured under standard conditions.[1][6] Cells are then treated with the HDAC degrader at various concentrations and for different time points.

-

Lysis: After treatment, cells are harvested and lysed to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific to the target HDAC isoform. A loading control antibody (e.g., against GAPDH or β-actin) is also used to normalize for protein loading.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction is used for detection. The resulting bands are visualized and quantified using an imaging system.

In-Cell ELISA for High-Throughput Screening

In-cell ELISA provides a higher-throughput method for quantifying protein levels directly in fixed cells.

-

Cell Seeding and Treatment: Cells are seeded in multi-well plates and treated with the test compounds.

-

Fixation and Permeabilization: Cells are fixed with a reagent like formaldehyde (B43269) and then permeabilized to allow antibody entry.

-

Immunostaining: The cells are incubated with a primary antibody against the target HDAC, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Substrate Addition and Detection: A colorimetric or fluorogenic substrate is added, and the signal, which is proportional to the amount of target protein, is read using a plate reader.[1]

HDAC Enzymatic Activity Assays

These assays measure the functional consequence of HDAC degradation on its enzymatic activity.

-

Principle: A fluorogenic substrate containing an acetylated lysine (B10760008) is incubated with a source of HDAC enzyme (e.g., recombinant protein or cell lysate).

-

Reaction: The HDAC enzyme deacetylates the substrate.

-

Development: A developer solution containing a protease (e.g., trypsin) is added, which cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Measurement: The fluorescence intensity is measured and is proportional to the HDAC activity.[8]

Apoptosis Assays

To assess the downstream cellular consequences of HDAC degradation, apoptosis assays are often performed.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells, while PI intercalates with DNA in cells with compromised membranes.

-

Caspase Activity Assays: The activation of caspases, key executioners of apoptosis, can be measured using specific substrates that become fluorescent or colorimetric upon cleavage by active caspases.

Visualizations: Signaling Pathways and Workflows

Mechanism of Action: Hdtat-Mediated HDAC Degradation

The following diagram illustrates the general mechanism by which an HDAC-targeting chimera induces the degradation of an HDAC protein.

Caption: Hdtat facilitates the formation of a ternary complex, leading to HDAC ubiquitination and proteasomal degradation.

Experimental Workflow for In-Vitro Hdtat Evaluation

This diagram outlines the typical experimental workflow for the initial in-vitro assessment of a novel HDAC-targeting chimera.

Caption: A stepwise workflow for the in-vitro characterization of HDAC-targeting chimeras.

Downstream Signaling Consequences of HDAC Degradation

The degradation of HDACs leads to an increase in histone acetylation, which in turn alters gene expression, ultimately affecting cellular processes like the cell cycle and apoptosis.

Caption: HDAC degradation alters gene expression, leading to anti-cancer effects like apoptosis.

References

- 1. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell biologist’s perspective: frontiers in the development of PROTAC-HDAC degraders - MedCrave online [medcraveonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Probing class I histone deacetylases (HDAC) with proteolysis targeting chimera (PROTAC) for the development of highly potent and selective degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induced protein degradation of histone deacetylases 3 (HDAC3) by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemo-proteomics exploration of HDAC degradability by small molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]

In-Vivo Effects of Mutant Huntingtin in Animal Models: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vivo effects of the mutant huntingtin (mHtt) protein in various animal models of Huntington's Disease (HD). It is designed to serve as a detailed resource for researchers and professionals in the field of neurodegenerative disease and drug development. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the core signaling pathways implicated in the pathophysiology of HD.

Quantitative Data on Phenotypes in HD Animal Models

The following tables summarize key quantitative data from widely used animal models of Huntington's Disease, including the R6/2, BACHD, and YAC128 mouse models. These models express either a fragment or the full-length human mHtt protein and recapitulate many of the motor, cognitive, and neuropathological features of the human disease.

Motor Deficits

Progressive motor dysfunction is a hallmark of Huntington's Disease. This is commonly assessed in animal models using tests such as the rotarod, open field, and grip strength tests.

Table 1: Motor Performance in HD Mouse Models

| Animal Model | Test | Age | Phenotype | Quantitative Data | Reference |

| R6/2 | Accelerating Rotarod | 8 weeks | Impaired motor coordination and balance | Significant decrease in latency to fall compared to wild-type littermates. | |

| 12 weeks | Further decline in rotarod performance | Continued significant reduction in latency to fall. | |||

| Open Field | 8 weeks | Hypoactivity | Significant reduction in distance traveled and rearing frequency. | ||

| Grip Strength | 12 weeks | Reduced muscle strength | Significant decrease in forelimb grip strength. | ||

| BACHD | Rotarod | 3 months | Progressive motor impairments | Significant decrease in latency to fall compared to wild-type. | |

| 6 months | Worsening motor deficits | Continued decline in rotarod performance. | |||

| Open Field | 6 months | Hypoactivity | Significant reduction in locomotor activity. | ||

| YAC128 | Open Field | 2 months | Hyperactivity | Increased distance traveled and rearing frequency. | |

| 8-12 months | Hypoactivity | Decreased locomotor activity. |

Cognitive Impairments

Cognitive decline is a significant aspect of HD. In animal models, this is often evaluated using tasks like the Morris water maze for spatial learning and memory.

Table 2: Cognitive Performance in HD Mouse Models

| Animal Model | Test | Age | Phenotype | Quantitative Data | Reference |

| YAC128 | Morris Water Maze | 4 months | Impaired spatial learning | Increased latency to find the hidden platform during acquisition trials. | |

| Deficits in spatial memory | Reduced time spent in the target quadrant during the probe trial. | ||||

| BACHD | Morris Water Maze | 6 months | Learning and memory deficits | Increased escape latency and path length to the hidden platform. |

Neuropathological Changes

The hallmark of HD neuropathology is the selective loss of medium spiny neurons in the striatum and widespread cortical atrophy. These changes are recapitulated to varying degrees in animal models.

Table 3: Neuropathological Alterations in HD Mouse Models

| Animal Model | Measurement | Age | Phenotype | Quantitative Data | Reference |

| R6/2 | Brain Weight | 12 weeks | Reduced brain weight | Significant decrease in overall brain weight compared to wild-type. | |

| Striatal Volume | 12 weeks | Striatal atrophy | Significant reduction in striatal volume. | ||

| Neuronal Aggregates | 8 weeks | Presence of mHtt inclusions | EM48-positive nuclear inclusions detected in striatum and cortex. | ||

| BACHD | Cortical Volume | 12 months | Cortical atrophy | 32% reduction in cortical volume compared to wild-type. | |

| Striatal Volume | 12 months | Striatal atrophy | 28% reduction in striatal volume compared to wild-type. | ||

| Neuronal Aggregates | 12 months | Neuropil mHtt aggregates | Predominantly neuropil aggregates in deep cortical layers. | ||

| YAC128 | Striatal Volume | 12 months | Striatal atrophy | Significant reduction in striatal volume. | |

| Neuronal Aggregates | 1-2 months | Nuclear mHtt localization | Selective nuclear localization of EM48-positive mHtt in the striatum. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, covering the generation of transgenic models, behavioral testing, and neuropathological analysis.

Generation of Transgenic Animal Models

The Bacterial Artificial Chromosome (BAC) HD (BACHD) mouse model expresses full-length human mHtt with 97 mixed CAA-CAG repeats.

-

BAC Modification : A 240 kb human BAC (RP11-866L6) containing the entire 170 kb human HTT locus is modified. The wild-type HTT exon 1 is replaced with a mutant HTT exon 1 containing 97 mixed CAA-CAG repeats.

-

DNA Preparation and Microinjection : The modified BAC DNA is prepared and microinjected into the pronuclei of fertilized eggs from FVB/NJ mice.

-

Founder Screening and Colony Maintenance : Founder mice are identified by PCR genotyping for the presence of the transgene. The colony is maintained on the FVB/NJ background.

This model was generated using a lentiviral vector to express the N-terminal part of human mHtt.

-

Lentiviral Vector Construction : A lentiviral vector is constructed to express the N-terminal 548 amino acids of human huntingtin with 124 glutamine repeats, under the control of the human HTT promoter.

-

Embryo Infection : The lentiviral vector is injected into one-cell porcine embryos.

-

Embryo Transfer and Screening : The infected embryos are transferred to a surrogate sow. Offspring are screened for the presence of the transgene via PCR analysis of ear tissue biopsies.

-

Germline Transmission : Founder animals are bred to establish germline transmission of the transgene.

Behavioral Testing Protocols

This test assesses motor coordination and balance.

-

Apparatus : An automated rotarod apparatus with a rotating rod that can be set to accelerate.

-

Acclimation : Mice are acclimated to the testing room for at least 30 minutes before testing.

-

Procedure :

-

Mice are placed on the rod, which is initially rotating at a low, constant speed (e.g., 4 rpm).

-

The rod then begins to accelerate at a constant rate (e.g., from 4 to 40 rpm over 300 seconds).

-

The latency to fall from the rod is recorded for each mouse.

-

The test is typically repeated for 3-5 trials with an inter-trial interval of at least 15 minutes.

-

-

Data Analysis : The average latency to fall across trials is calculated for each mouse.

This test evaluates spatial learning and memory.

-

Apparatus : A large circular pool (90-120 cm in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface. The room should have various distal visual cues.

-

Acquisition Phase (Learning) :

-

Mice are released from different start locations around the edge of the pool and must find the hidden platform.

-

Each mouse performs a set number of trials per day (e.g., 4 trials) for several consecutive days (e.g., 5-7 days).

-

The time (latency) and path length to find the platform are recorded using a video tracking system.

-

-

Probe Trial (Memory) :

-

24 hours after the last training trial, the platform is removed from the pool.

-

Each mouse is allowed to swim freely for a set duration (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) is measured.

-

-

Data Analysis : Learning curves are generated from the acquisition phase data. In the probe trial, a significant preference for the target quadrant indicates intact spatial memory.

Neuropathological Analysis

This method provides an unbiased estimate of brain region volume.

-

Tissue Preparation : Mice are deeply anesthetized and transcardially perfused with 4% paraformaldehyde. Brains are removed, post-fixed, and cryoprotected in sucrose (B13894) solution.

-

Sectioning : Brains are serially sectioned on a cryostat or microtome at a uniform thickness (e.g., 30 µm).

-

Staining : Sections are stained with a neuronal marker such as NeuN or with a general histological stain like Cresyl violet.

-

Stereological Analysis :

-

A systematic random sampling of sections throughout the striatum is performed.

-

The Cavalieri principle is used to estimate the volume. This involves overlaying a grid of points on each sampled section and counting the number of points that fall within the striatum.

-

The total volume is calculated based on the number of points, the area associated with each point, and the distance between sections.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways affected by mutant huntingtin and a general workflow for creating transgenic animal models.

Signaling Pathways

Mutant huntingtin disrupts multiple intracellular signaling pathways, leading to neuronal dysfunction and death.

Caption: Key signaling pathways disrupted by mutant Huntingtin (mHtt).

Experimental Workflows

The generation of transgenic animal models is a fundamental step in studying the in-vivo effects of mHtt.

The Core Biological Function and Significance of Histone Deacetylase 8 (HDAC8): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylase 8 (HDAC8) is a class I, zinc-dependent histone deacetylase that plays a critical role in a diverse range of cellular processes, extending far beyond its canonical function of histone deacetylation. Its involvement in transcriptional regulation, cell cycle progression, and developmental events has been well-documented.[1] Emerging evidence has implicated HDAC8 as a key player in various pathological conditions, most notably in cancer, where its overexpression is often correlated with poor prognosis.[2][3] This technical guide provides a comprehensive overview of the core biological functions of HDAC8, its significance in disease, and its validation as a therapeutic target. We present a compilation of quantitative data on HDAC8 kinetics and inhibitor potency, detailed experimental protocols for its study, and visual representations of its key signaling pathways to serve as a valuable resource for researchers and drug development professionals in the field.

Introduction

Histone deacetylases (HDACs) are a family of enzymes that catalyze the removal of acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[4] This post-translational modification is a critical component of epigenetic regulation, influencing chromatin structure and gene expression.[5] HDAC8 is a unique member of the class I HDACs, distinguished by its localization in both the nucleus and cytoplasm and its ability to function without being part of a large multiprotein complex.[6] Its diverse substrate profile, which includes both histone proteins like H3 and H4 and a growing list of non-histone targets such as p53, SMC3, and cortactin, underscores its multifaceted role in cellular homeostasis.[7][8] Deregulation of HDAC8 activity has been linked to a variety of diseases, including cancer, Cornelia de Lange syndrome (CdLS), and infectious diseases, making it an attractive target for therapeutic intervention.[2][7]

Core Biological Functions of HDAC8

HDAC8's biological functions are primarily mediated through its deacetylase activity on a variety of protein substrates. These functions can be broadly categorized into transcriptional regulation, genome stability, and cytoskeletal dynamics.

Transcriptional Regulation

As a histone deacetylase, HDAC8 can remove acetyl groups from the N-terminal tails of core histones (H2A, H2B, H3, and H4).[9] This deacetylation leads to a more condensed chromatin structure, which generally represses gene transcription by limiting the access of transcription factors to DNA.[4] Beyond its global effects on chromatin, HDAC8 also regulates the expression of specific genes by deacetylating non-histone transcription factors and co-regulators. A notable example is its interaction with the tumor suppressor protein p53. HDAC8 can deacetylate p53 at lysine residues 381 and 382, which leads to the inactivation of p53 and a reduction in its tumor-suppressive functions.[2][8]

Genome Stability and Cell Cycle Control

A critical non-histone substrate of HDAC8 is the Structural Maintenance of Chromosomes 3 (SMC3) protein, a core component of the cohesin complex.[8] The cohesin complex is essential for holding sister chromatids together until their separation during mitosis. HDAC8-mediated deacetylation of SMC3 is crucial for the proper recycling of the cohesin complex, ensuring genomic stability during cell division.[7] Dysfunctional HDAC8 and the resulting hyperacetylation of SMC3 are implicated in Cornelia de Lange syndrome, a rare genetic disorder characterized by developmental abnormalities.[7]

Cytoskeletal Dynamics and Cell Motility

In the cytoplasm, HDAC8 targets proteins involved in regulating the cytoskeleton. One such substrate is cortactin, an actin-binding protein. Deacetylation of cortactin by HDAC8 promotes actin polymerization and is essential for smooth muscle cell contractility.[7][10] This function highlights the role of HDAC8 in cellular processes beyond the nucleus, influencing cell shape, movement, and tissue integrity.

Significance of HDAC8 in Disease

The multifaceted roles of HDAC8 in fundamental cellular processes mean that its dysregulation is associated with a range of human diseases.

Cancer

HDAC8 is overexpressed in a variety of cancers, including neuroblastoma, T-cell lymphoma, breast cancer, and colon cancer, and its elevated expression often correlates with poor patient outcomes.[1][2][3] In cancer cells, HDAC8 contributes to tumorigenesis through several mechanisms:

-

Inactivation of Tumor Suppressors: By deacetylating and inactivating p53, HDAC8 allows cancer cells to evade apoptosis and continue to proliferate.[2]

-

Promotion of Cell Proliferation: HDAC8 is involved in signaling pathways that promote cell growth, such as the JAK2/STAT pathway, by repressing the expression of suppressor of cytokine signaling (SOCS) proteins.[7][10]

-

Enhancement of Drug Resistance: In some cancers, HDAC8 has been shown to contribute to resistance to chemotherapy by activating pro-survival signaling pathways like the AKT pathway.[2]

Cornelia de Lange Syndrome (CdLS)

Mutations in the HDAC8 gene that lead to a loss of enzymatic activity are a cause of CdLS.[11] The resulting accumulation of acetylated SMC3 disrupts cohesin function, leading to widespread transcriptional dysregulation and the developmental abnormalities characteristic of the syndrome.[7]

Other Diseases

HDAC8 has also been implicated in infectious diseases, where it can be co-opted by viruses to facilitate their entry into host cells.[7][10] Furthermore, its role in smooth muscle contractility suggests its potential involvement in cardiovascular and gastrointestinal disorders.[1]

Quantitative Data Presentation

Table 1: Kinetic Parameters of Human HDAC8

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| AcRHKK(acetyl)-AMC | 15.1 ± 1.5 | 0.032 ± 0.001 | 2119 |

| AcRHKK(hex)-AMC | 12.0 ± 1.6 | 0.027 ± 0.001 | 2250 |

| AcRHKK(dec)-AMC | 5.6 ± 0.9 | 0.024 ± 0.001 | 4286 |

| H3K9ac peptide (13-mer) | >100 | - | 51 ± 3 |

| H3K9ac/H4 tetramer | - | - | >17,000 |

Data for AMC substrates are from a study on p53-derived peptides.[8] Data for histone-based substrates are from a study comparing peptide and full-length protein substrates.[12]

Table 2: IC50 Values of Selective HDAC8 Inhibitors

| Inhibitor | IC50 (nM) | Selectivity Notes |

| PCI-34051 | 10 | >200-fold selective over HDAC1 and 6; >1000-fold over HDAC2, 3, and 10.[1] |

| Droxinostat | 1460 | Selective for HDAC6 and HDAC8.[1] |

| BRD73954 | 120 | Potent and selective for HDAC6 and HDAC8.[1] |

| UF010 | 1.5 | Class I selective.[1] |

| Tinostamustine | 107 | Class I selective.[1] |

Table 3: HDAC8 Expression in Cancer Tissues

| Cancer Type | Expression Level Compared to Normal Tissue | Reference |

| Triple-Negative Breast Cancer | Significantly higher (p = 0.0011) | [13] |

| Non-Triple-Negative Breast Cancer | Significantly higher (p = 0.04) | [13] |

| Neuroblastoma | Elevated expression associated with advanced disease | [3] |

| Gastric Cancer | Upregulation correlated with worse survival | [3] |

| Ovarian Cancer | Upregulation correlated with worse survival | [3] |

| Cervical Cancer (HeLa cells) | Higher expression compared to HDAC6 | [14] |

Experimental Protocols

HDAC8 Activity Assay (Fluorometric)

This protocol is a representative method for measuring HDAC8 activity using a fluorogenic substrate.

Materials:

-

Recombinant human HDAC8 enzyme

-

HDAC8 Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic HDAC8 substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC inhibitor (e.g., Trichostatin A) for control

-

Developer solution (containing a protease like trypsin)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare a dilution series of the test compound and a positive control inhibitor (e.g., Trichostatin A) in HDAC8 Assay Buffer.

-

Dilute the HDAC8 enzyme to the desired concentration in HDAC8 Assay Buffer.

-

Dilute the fluorogenic substrate in HDAC8 Assay Buffer.

-

-

Assay Reaction:

-

Add 50 µL of diluted HDAC8 enzyme to each well of the 96-well plate.

-

Add 5 µL of the diluted test compounds or controls to the respective wells.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 45 µL of the diluted fluorogenic substrate to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

-

Signal Development and Measurement:

-

Stop the reaction and develop the fluorescent signal by adding 50 µL of the Developer solution to each well.

-

Incubate at room temperature for 15-30 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-380 nm and emission at 440-460 nm).[7]

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

-

Determine the IC50 value by fitting the dose-response curve to a suitable model.

-

HDAC8 siRNA Knockdown

This protocol outlines a general procedure for reducing HDAC8 expression in cultured cells using siRNA.

Materials:

-

Mammalian cell line of interest

-

HDAC8-specific siRNA and a non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

Complete cell culture medium

-

6-well plates

Procedure:

-

Cell Seeding:

-

The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

-

-

Transfection:

-

For each well, dilute 100 nM of siRNA (HDAC8-specific or control) into Opti-MEM.

-

In a separate tube, dilute the transfection reagent into Opti-MEM according to the manufacturer's instructions.

-

Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.

-

Add the siRNA-lipid complexes to the cells in each well.

-

-

Post-Transfection:

-

Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

-

After the incubation period, harvest the cells for downstream analysis (e.g., Western blot or qRT-PCR) to confirm HDAC8 knockdown.[15]

-

HDAC8 Immunoprecipitation

This protocol describes the immunoprecipitation of HDAC8 from cell lysates for subsequent analysis, such as Western blotting.

Materials:

-

Cell lysate from the desired cell line

-

HDAC8-specific antibody and a corresponding isotype control antibody (e.g., rabbit IgG)

-

Protein A/G agarose (B213101) or magnetic beads

-

Immunoprecipitation (IP) Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol, with protease and phosphatase inhibitors)

-

SDS-PAGE sample buffer

Procedure:

-

Lysate Preparation:

-

Prepare cell lysates using the IP Lysis/Wash Buffer.

-

Determine the protein concentration of the lysate.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C with gentle rotation.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add 1-5 µg of the HDAC8 antibody or control IgG to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for 1-3 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with cold IP Lysis/Wash Buffer.

-

After the final wash, remove all supernatant.

-

Elute the immunoprecipitated proteins by resuspending the beads in SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.

-

-

Analysis:

Mandatory Visualizations

Signaling Pathways

Caption: Key signaling pathways modulated by HDAC8 in the nucleus and cytoplasm.

Experimental Workflows

Caption: Standard experimental workflows for assessing HDAC8 activity and knockdown.

Logical Relationships

Caption: Logical relationship between HDAC8 functions, dysregulation, and disease.

Conclusion

HDAC8 stands out as a crucial enzyme with a diverse and expanding repertoire of biological functions that are integral to cellular health. Its dysregulation, particularly its overexpression in various cancers, has firmly established it as a high-value therapeutic target. The development of selective HDAC8 inhibitors represents a promising avenue for novel anti-cancer therapies. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual aids to facilitate further research into the intricate roles of HDAC8 and to support the ongoing efforts in the development of targeted therapeutics. A deeper understanding of HDAC8's multifaceted biology will undoubtedly pave the way for innovative treatment strategies for a range of human diseases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Expression of HDAC8 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 3. Frontiers | Characterization of Histone Deacetylase Mechanisms in Cancer Development [frontiersin.org]

- 4. Kinetics and thermodynamics of metal-binding to histone deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abcam.cn [abcam.cn]

- 6. HDAC8 Fluorogenic Assay Kit - BPS Bioscience [bioscience.co.uk]

- 7. abcam.com [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic Characterization of Human Histone Deacetylase 8 With Medium-Chain Fatty Acyl Lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. HDAC8 substrate selectivity is determined by long- and short-range interactions leading to enhanced reactivity for full-length histone substrates compared with peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Association of HDAC8 Expression with Pathological Findings in Triple Negative and Non-Triple Negative Breast Cancer: Implications for Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Overexpressed HDAC8 in cervical cancer cells shows functional redundancy of tubulin deacetylation with HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selective HDAC8 Inhibition Attenuates Isoproterenol-Induced Cardiac Hypertrophy and Fibrosis via p38 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ulab360.com [ulab360.com]

- 17. researchgate.net [researchgate.net]

The Pivotal Role of Histone Deacetylases (HDACs) as Therapeutic Targets: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, HDACs induce a more condensed chromatin structure, leading to transcriptional repression.[1][2] Dysregulation of HDAC activity has been implicated in the pathogenesis of a wide range of diseases, most notably cancer, but also inflammatory conditions and neurodegenerative disorders.[3][4] This has positioned HDACs as highly attractive therapeutic targets for drug development. This technical guide provides a comprehensive overview of the potential therapeutic targeting of HDACs, with a focus on their role in key signaling pathways, quantitative data on inhibitor efficacy, and detailed experimental protocols for their study.

HDACs in Disease and as Therapeutic Targets

The overexpression or aberrant activity of specific HDAC isoforms is a hallmark of many cancers, contributing to the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation and survival.[3][5] Consequently, HDAC inhibitors (HDACis) have emerged as a promising class of anti-cancer agents.[6][7] Several HDACis have received FDA approval for the treatment of hematological malignancies, and numerous others are in clinical trials for both solid and hematologic cancers.[6][7][8] Beyond oncology, the therapeutic potential of HDACis is being explored in inflammatory diseases, such as rheumatoid arthritis, and neurodegenerative conditions.[4]

Quantitative Data on HDAC Inhibitors

The development of HDAC inhibitors has led to a diverse chemical landscape of compounds with varying specificities and potencies. The following tables summarize key quantitative data for a selection of HDAC inhibitors, including their half-maximal inhibitory concentrations (IC50) against different HDAC isoforms and clinical trial outcomes.

Table 1: IC50 Values of Selected HDAC Inhibitors Against HDAC Isoforms

| Inhibitor | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC10 (nM) | Reference(s) |

| Vorinostat (SAHA) | Pan-HDAC | 130 | - | - | - | - | - | [9] |

| Romidepsin (FK228) | Class I selective | - | - | - | - | - | - | [6] |

| Entinostat (MS-275) | Class I selective | - | - | - | - | - | - | [4] |

| Belinostat (PXD101) | Pan-HDAC | - | - | - | - | - | - | [7] |

| Panobinostat (LBH589) | Pan-HDAC | - | - | - | - | - | - | [10] |

| ACY-738 | HDAC6 selective | - | - | - | 1.7 | - | - | [11] |

| Tubacin | HDAC6 selective | >350x selectivity | >350x selectivity | >350x selectivity | 4 | - | - | [11] |

| Santacruzamate A | HDAC2 selective | >3600x selectivity | 0.119 | >3600x selectivity | >3600x selectivity | >3600x selectivity | >3600x selectivity | [11] |

| UF010 | Class I selective | 0.5 | 0.1 | 0.06 | 9.1 | 1.5 | 15.3 | [11] |

| CUDC-907 | Dual PI3K/HDAC | 1.7 | 5 | 1.8 | - | - | 2.8 | [11] |

Note: IC50 values can vary depending on the assay conditions. This table provides representative values.

Table 2: Summary of Clinical Trial Data for Selected HDAC Inhibitors

| Inhibitor | Cancer Type | Phase | Outcome | Reference(s) |

| Vorinostat (SAHA) | Cutaneous T-cell Lymphoma (CTCL) | Approved | Objective response rate of ~30% | [6] |

| Romidepsin (FK228) | Peripheral T-cell Lymphoma (PTCL) | Approved | Overall response rate of 38% | [7] |

| Belinostat (PXD101) | Peripheral T-cell Lymphoma (PTCL) | Approved | Overall response rate of 25.8% | [7] |

| Panobinostat (LBH589) | Multiple Myeloma | Approved | In combination with bortezomib (B1684674) and dexamethasone | [10] |

| Entinostat (MS-275) | Advanced Solid Tumors | I/II | Combination therapies show promise | [6] |

| CUDC-101 | Advanced Solid Tumors | I | Well-tolerated and showed antitumor activity | [7] |

Key Signaling Pathways Modulated by HDACs

HDACs are integral components of multiple signaling pathways that govern cell fate. Their inhibition can reactivate silenced genes and alter the function of non-histone proteins, leading to anti-tumor effects.

Cell Cycle Regulation

HDACs play a crucial role in cell cycle progression by deacetylating histones at the promoters of cell cycle regulatory genes and by directly deacetylating key cell cycle proteins.[12][13] HDAC inhibitors can induce cell cycle arrest at both the G1 and G2/M phases.[14][15] A primary mechanism involves the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21, which leads to the inhibition of CDK2 and subsequent cell cycle arrest.[12][15]

Apoptosis

HDAC inhibitors are potent inducers of apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][16][17] They can upregulate the expression of pro-apoptotic proteins such as Bim, Bid, and Bak, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][5] Furthermore, HDACis can increase the expression of death receptors and their ligands, sensitizing cancer cells to apoptosis.[5]

NF-κB Signaling Pathway

The transcription factor NF-κB plays a central role in inflammation and cell survival. The activity of NF-κB is regulated by acetylation, and HDACs, particularly HDAC3, can deacetylate the p65 subunit of NF-κB, thereby modulating its transcriptional activity.[18] The interplay between HDACs and NF-κB is complex, with HDAC inhibitors showing both pro- and anti-inflammatory effects depending on the cellular context.[18][19]

Experimental Protocols

Standardized and reproducible experimental protocols are essential for the evaluation of HDAC inhibitors and the elucidation of their mechanisms of action.

HDAC Activity Assay

This assay measures the enzymatic activity of HDACs and is crucial for screening and characterizing HDAC inhibitors.

Principle: A fluorogenic substrate containing an acetylated lysine is incubated with an HDAC enzyme source (e.g., nuclear extract or purified HDAC). Deacetylation of the substrate by HDACs allows for cleavage by a developer, releasing a fluorescent molecule that can be quantified.

Materials:

-

96-well black microplate

-

HDAC Assay Buffer

-

Fluorogenic HDAC substrate

-

HDAC Developer

-

HDAC inhibitor (e.g., Trichostatin A) as a positive control

-

Nuclear extract or purified HDAC enzyme

-

Fluorometer

Procedure:

-

Prepare serial dilutions of the test compound and the positive control inhibitor in HDAC Assay Buffer.

-

In a 96-well plate, add the assay buffer, test compounds, and control inhibitor to the appropriate wells.

-

Add the nuclear extract or purified HDAC enzyme to all wells except the "no enzyme" control wells.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to each well and mix thoroughly.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the HDAC Developer to each well.

-

Incubate at room temperature for 15 minutes.

-

Measure the fluorescence at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[20]

-

Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.

Western Blot for Histone Acetylation

This technique is used to assess the in-cell efficacy of HDAC inhibitors by measuring the levels of acetylated histones.

Principle: Cells are treated with an HDAC inhibitor, and total histones are extracted. The proteins are then separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and total histones as a loading control.

Materials:

-

Cell culture reagents

-

HDAC inhibitor

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-acetyl-histone, anti-total histone)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with various concentrations of the HDAC inhibitor for a specified time.

-

Lyse the cells and extract total protein.

-

Determine the protein concentration of each sample.

-

Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities.[21]

Conclusion

HDACs represent a validated and highly promising class of therapeutic targets. The continued development of isoform-selective and combination therapies holds great potential for improving patient outcomes across a spectrum of diseases. A thorough understanding of the underlying signaling pathways and the use of robust experimental methodologies are critical for advancing the field of HDAC-targeted drug discovery and development. This guide provides a foundational resource for researchers dedicated to harnessing the therapeutic potential of modulating HDAC activity.

References

- 1. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. From molecular promise to preclinical results: HDAC inhibitors in the race for healthy aging drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facebook [cancer.gov]

- 9. Histone deacetylase (HDAC1 and HDAC2) Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 10. ijbs.com [ijbs.com]

- 11. selleckchem.com [selleckchem.com]

- 12. article.imrpress.com [article.imrpress.com]

- 13. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Histone Deacetylase 10 Regulates the Cell Cycle G2/M Phase Transition via a Novel Let-7-HMGA2-Cyclin A2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of cell cycle arrest caused by histone deacetylase inhibitors in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. brieflands.com [brieflands.com]

- 18. Histone deacetylase 3 (HDAC 3) as emerging drug target in NF-κB-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Histone Deacetylases and NF-kB Signaling Coordinate Expression of CX3CL1 in Epithelial Cells in Response to Microbial Challenge by Suppressing miR-424 and miR-503 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. merckmillipore.com [merckmillipore.com]

- 21. benchchem.com [benchchem.com]

Hdtat interaction with specific proteins or genes

An In-depth Technical Guide to the Interactions of the HIV-1 Tat Protein

Disclaimer: The term "Hdtat" is not a recognized standard in scientific literature. Based on the common abbreviation "Tat" for "Trans-Activator of Transcription," this guide will focus on the Human Immunodeficiency Virus Type 1 (HIV-1) Tat protein . This protein is a critical viral regulator that commandeers host cellular machinery to ensure efficient viral gene expression and replication.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of HIV-1 Tat's interactions with specific host proteins and its influence on gene regulation. It includes quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows.

Overview of HIV-1 Tat Function

The HIV-1 Tat protein is a small regulatory protein, typically 86 to 101 amino acids long, that is essential for the replication of the virus[1][2]. Its primary function is to dramatically enhance the transcription of the integrated viral genome[1][3]. Tat achieves this by binding to a specific RNA stem-loop structure called the Trans-Activation Response (TAR) element, which is located at the 5' end of all nascent viral transcripts[2][4]. This interaction recruits crucial host cell factors, effectively hijacking the cell's transcriptional machinery to favor the production of full-length viral RNA[1][3]. Beyond its role in transcription, Tat is also secreted from infected cells and can be taken up by neighboring uninfected cells, where it acts as a toxin, contributing to HIV-1 pathogenesis and the progression to AIDS[1][2].

Key Protein Interactions of HIV-1 Tat

Tat's functionality is mediated through a complex network of interactions with host cellular proteins. These interactions are central to both viral replication and the associated pathology.

Interaction with the P-TEFb Complex (CDK9/Cyclin T1)

The most critical interaction for Tat's primary function is with the Positive Transcription Elongation Factor b (P-TEFb)[5][6]. P-TEFb is a heterodimer composed of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner, most commonly Cyclin T1 (CycT1)[7][8].

-

Mechanism: In the absence of Tat, RNA Polymerase II (RNAPII) often initiates transcription from the HIV-1 promoter but then pauses shortly after[2]. Tat overcomes this by forming a ternary complex with P-TEFb and the TAR RNA element[4][9]. Tat binds directly to CycT1, which in turn enhances the affinity and specificity of Tat for the TAR RNA loop[7][9]. This recruitment of P-TEFb to the paused RNAPII complex leads to the phosphorylation of the RNAPII C-terminal domain (CTD) and negative elongation factors by CDK9, which stimulates robust transcriptional elongation[3][5]. The interaction is extensive, burying a significant surface area and inducing conformational changes in P-TEFb[6][10]. Tat competes with the host inhibitory protein HEXIM1 to release P-TEFb from its inactive state within the 7SK snRNP complex, thereby increasing the available pool of active P-TEFb for viral transcription[8].

Interaction with Dopamine (B1211576) Transporter (hDAT)

Extracellular Tat protein plays a significant role in HIV-associated neurocognitive disorders (HAND) by interacting with proteins in the central nervous system, such as the human Dopamine Transporter (hDAT)[11][12][13].

-

Mechanism: Tat directly interacts with the extracellular domain of hDAT[12]. This binding inhibits the reuptake of dopamine from the synaptic cleft[11][14]. The interaction is dependent on a Protein Kinase C (PKC) signaling pathway and leads to the internalization of the DAT protein from the cell surface, further reducing dopamine clearance[15]. This disruption of dopaminergic neurotransmission is a key factor in the neurological symptoms associated with HIV infection[11][13].

Interaction with Tubulin and Microtubules

Tat has been shown to interact directly with the components of the cellular cytoskeleton, specifically αβ-tubulin dimers and polymerized microtubules[16][17][18].

-

Mechanism: Tat binds to tubulin and enhances its polymerization into microtubules[16][18]. The region of Tat from residues 38-72 is critical for this interaction[18]. This alteration of microtubule dynamics can trigger the mitochondrial pathway of apoptosis, contributing to the depletion of T-cells seen in AIDS[17][18]. Zinc binding to the cysteine-rich domain of Tat is crucial for this activity; the zinc-bound form (holo-Tat) effectively promotes microtubule assembly and stabilization, whereas the apo-form induces tubulin aggregation[19].

Other Significant Protein Interactions

A variety of proteomic approaches have identified numerous other host proteins that associate with Tat. A study using the PLATO (parallel analysis of in vitro translated open reading frames) method identified 89 Tat-associated proteins (TAPs)[20].

-

PCAF: The histone acetyltransferase p300/CBP-associated factor (PCAF) binds to Tat that has been acetylated at lysine (B10760008) 50. This interaction is a crucial step in the HIV-1 life cycle[21].

-

NAT10, TINP1, XRCC5, SIN3A: These proteins were confirmed to have a strong association with Tat and were found to suppress Tat-mediated HIV-1 transcription, suggesting they play a role in maintaining viral latency[20][22].

-

p53: The "guardian of the genome," p53, has been shown to interact with the Tat protein through its tetramerization domain, an interaction with broad implications for cell fate in the context of HIV infection[23].

-

Cyclophilin A (CypA) and Capsid (CA): Tat forms a high-affinity tripartite complex with host CypA and the viral CA protein. This complex facilitates the encapsidation of Tat into new virions, which is required for robust infectivity and early-stage reverse transcription and transcription in a newly infected cell[24].

Regulation of Gene Expression

Tat is a potent modulator of both viral and cellular gene expression.

-

Viral Gene Regulation: Tat's primary role is to activate transcription from the viral promoter located in the 5' Long Terminal Repeat (LTR)[2][25]. By recruiting P-TEFb to the TAR element, it ensures the production of full-length viral RNAs, which serve as genomes for progeny virions and as mRNAs for all viral proteins. This creates a powerful positive feedback loop, as one of the translated proteins is Tat itself[1]. The efficiency of this transactivation can be influenced by the specific HIV-1 clade, as variations in the Tat protein sequence affect its stability and binding affinity for TAR and CycT1[26].

-

Cellular Gene Regulation: Tat also modulates the expression of numerous cellular genes to create an environment favorable for viral replication and to compromise host immune functions[2]. It can interact with various cellular transcription factors and co-activators, such as Sp1 and CBP/p300, to influence host gene promoters[5].

Quantitative Data on Tat Interactions

The following tables summarize quantitative data from studies on HIV-1 Tat interactions.

Table 1: Binding Affinities and Stoichiometry

| Interacting Molecules | Method | Quantitative Value | Reference(s) |

| Tat(44–61) peptide and cTAR DNA | Fluorescence Anisotropy | Kobs = 9 (±2) × 107 M-1 | [27] |

| Tat(47–58) peptide and TAR RNA | Not Specified | Kobs = 1.7 × 108 M-1 | [27] |

| Tat-CypA-CA Complex | Not Specified | Kd = 55 to 95 nM | [24] |

| CypA and CA | Not Specified | Kd = 3.6 to 8.3 μM | [24] |

| Tat Encapsidation | ELISA & Calculation | ~200 to 250 Tat molecules per virion | [24] |

Table 2: Effects of Tat on Protein Function and Expression

| Target Protein/Process | Tat Variant(s) | Experimental System | Quantitative Effect | Reference(s) |

| [3H]Dopamine Uptake | Tat(1-86) | Rat Striatal Synaptosomes | Inhibited by 35% | [15] |

| Vesicular [3H]DA Uptake | Tat(1-86) | Rat Striatal Synaptosomes | Inhibited by 26% | [15] |

| Tubulin Polymerization | Tat HxB2 (8 μM) | In vitro (15 μM Tubulin) | Turbidity plateau value of 1.01 (vs. 0.30 for tubulin alone) | [16] |

| Tubulin Polymerization | Tat Eli (8 μM) | In vitro (15 μM Tubulin) | Turbidity plateau value of 1.61 (vs. 0.30 for tubulin alone) | [16] |

| Tubulin Polymerization | Tat Oyi (8 μM) | In vitro (15 μM Tubulin) | Turbidity plateau value of 0.80 (vs. 0.30 for tubulin alone) | [16] |

| Neuronal Cell Number | EYFP-Tat | Neuronal Culture | 80 ± 5.8% decrease in fluorescent cells over 24 hours | [28] |

Table 3: Structural Interaction Data

| Interacting Complex | Method | Quantitative Value | Reference(s) |

| Tat・P-TEFb | X-ray Crystallography | Buried surface area of 3499 Å2 (88% on Cyclin T1, 12% on Cdk9) | [10] |

Signaling Pathways and Visualizations

The interactions of Tat with host factors initiate critical signaling cascades that promote viral replication and pathogenesis.

Tat-Mediated HIV-1 Transcriptional Activation

This pathway illustrates how Tat hijacks the host P-TEFb complex to activate transcription from the paused RNAPII at the HIV-1 LTR.

Tat Interaction with the Dopamine Transporter

This pathway shows how extracellular Tat disrupts normal dopamine signaling in the central nervous system, a process implicated in HAND.

Experimental Protocols

Studying the interactions of HIV-1 Tat requires a range of biochemical and proteomic techniques.

Co-Immunoprecipitation (Co-IP) to Identify Tat-Interacting Proteins

Co-IP is a gold-standard technique used to identify and validate in vivo protein-protein interactions.[29] The protocol involves using an antibody to capture a specific protein of interest (the "bait," e.g., Tat), thereby also pulling down any proteins bound to it (the "prey").

Detailed Methodology:

-

Cell Culture and Transfection:

-

Cell Lysis:

-

Harvest cells and wash twice with ice-cold PBS[29].

-

Resuspend the cell pellet in 1 mL of ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.25% Na-deoxycholate) supplemented with a protease inhibitor cocktail[22][29].

-

Incubate on ice for 10-20 minutes to lyse the cells.

-

Briefly sonicate the lysate to shear chromatin and centrifuge at >12,000 x g for 15 minutes at 4°C to pellet cell debris[22].

-

-

Lysate Pre-clearing:

-

Transfer the supernatant (cleared lysate) to a new tube.

-

Add 50 µL of a protein A/G magnetic bead slurry and incubate with rotation for 1-2 hours at 4°C. This step reduces non-specific binding of proteins to the beads[22].

-

Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube.

-

-

Immunoprecipitation:

-

Add a specific antibody against the tag of the prey protein (e.g., anti-V5 antibody) to the pre-cleared lysate[22]. As a negative control, use a corresponding isotype IgG antibody.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C to allow antibody-antigen complexes to form.

-

Add 25-50 µL of fresh protein A/G beads to the lysate-antibody mixture and incubate for another 2 hours at 4°C to capture the immune complexes[22].

-

-

Washing and Elution:

-

Pellet the beads using a magnetic rack. Discard the supernatant.

-

Wash the beads three times with 1 mL of cold RIPA buffer or wash buffer to remove non-specifically bound proteins[22].

-

After the final wash, remove all supernatant. Elute the bound proteins by resuspending the beads in 1x Laemmli sample buffer and boiling for 5-10 minutes[30].

-

-

Analysis by Western Blot:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an antibody against the bait protein's tag (e.g., anti-FLAG antibody) to detect the co-immunoprecipitated Tat protein[22].

-

PLATO (Parallel Analysis of Translated ORFs)

PLATO is a high-throughput proteomic method used to identify protein-protein interactions in vitro[20][22]. It combines ribosome display with high-throughput DNA sequencing.

Methodology Overview:

-

Library Preparation: A human ORFeome (library of open reading frames) is transcribed and translated in vitro. This process generates stable mRNA/ribosome/protein complexes where each nascent protein is physically linked to its encoding mRNA[22].

-

Affinity Purification: The library of complexes is incubated with beads that have an immobilized "bait" protein, such as GST-Tat. GST alone is used as a negative control[22].

-

Washing and mRNA Recovery: After incubation, the beads are washed to remove non-specific binders. The mRNA from the specifically bound complexes is then isolated.

-

Sequencing and Analysis: The recovered mRNAs are reverse-transcribed to cDNA and analyzed by high-throughput sequencing. The abundance of each sequence in the Tat-bound sample versus the control sample indicates which proteins interact with Tat[20].

GST Pull-Down Assay

This in vitro technique is used to confirm direct physical interactions between two proteins.

Methodology Overview:

-

Protein Expression and Immobilization: The "bait" protein (e.g., Tat) is expressed as a fusion with Glutathione S-transferase (GST). This GST-Tat fusion protein is then immobilized on glutathione-agarose beads.

-

Interaction: The immobilized GST-Tat is incubated with a purified "prey" protein or a cell lysate containing the prey (e.g., tubulin)[17]. A control with GST alone is run in parallel.

-

Washing and Elution: The beads are washed to remove non-specific binders.

-

Analysis: The proteins bound to the beads are eluted and analyzed by SDS-PAGE and Western blotting, probing for the prey protein to see if it was "pulled down" by the bait[17].

References

- 1. Tat (HIV) - Wikipedia [en.wikipedia.org]

- 2. Tat is a multifunctional viral protein that modulates cellular gene expression and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The HIV-1 Tat protein: mechanism of action and target for HIV-1 cure strategies - PMC [pmc.ncbi.nlm.nih.gov]